
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" is a chemical entity that appears to be related to a class of compounds with potential antiallergic and antiproliferative activities. The related compounds discussed in the provided papers include various benzamide and carboxamide derivatives with tetrazole rings and fluorophenyl groups, which have been synthesized and evaluated for their biological activities .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, which was prepared by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with an aminated and cyclized intermediate . Similarly, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved a condensation of dimethylamine with a carboxylic acid intermediate, which was itself prepared through cyclization and saponification steps . These methods suggest that the synthesis of the compound would likely involve similar strategies, such as the use of amination, cyclization, and condensation reactions.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using techniques such as X-ray crystallography, IR spectroscopy, and 1H-NMR spectroscopy . For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide revealed a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . These techniques would be essential in determining the molecular structure of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" and understanding its conformation and intramolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of related compounds includes their ability to interact with biological targets, such as inhibiting the proliferation of cancer cell lines . Additionally, some benzamide derivatives have been shown to exhibit colorimetric sensing of fluoride anions through a deprotonation-enhanced intramolecular charge transfer mechanism . These findings suggest that the compound may also exhibit specific chemical reactivity, potentially in biological systems or as a sensor, which would be an important area of study.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and the presence of specific functional groups, can influence their biological activity. For example, the antiallergic activity of some benzamide derivatives was found to be related to their physicochemical properties, and quantitative structure-activity relationships were established to direct the synthesis of potent derivatives . The analysis of "N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide" would involve a similar examination of its physicochemical properties to understand its potential as a pharmacologically active compound.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has been conducted on the synthesis and analytical characterization of compounds with structures similar to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide, highlighting the importance of accurate identification and differentiation of isomers in the development of research chemicals. For instance, McLaughlin et al. (2016) detailed the synthesis, characterization, and differentiation of isomers of a compound closely related to the target molecule, underscoring the potential mislabeling of research chemicals and the necessity for rigorous analytical methods to ensure correct identification McLaughlin et al., 2016.
Metabolic and Stability Studies
The metabolism and stability of synthetic cannabinoids resembling N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide have been studied, providing insights into their pharmacokinetics and potential biotransformation products. Franz et al. (2017) investigated the in vitro metabolism and thermal stability of a similar synthetic cannabinoid, offering a foundation for understanding how these compounds are metabolized in the body and their stability under various conditions Franz et al., 2017.
Receptor Binding and Imaging Agents
The development of fluorine-18-labeled compounds for receptor imaging showcases the application of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide analogs in neuroimaging and receptor binding studies. Lang et al. (1999) synthesized fluorinated derivatives for serotonin 1A receptor imaging, contributing to the understanding of receptor distribution and function in neuropsychiatric disorders Lang et al., 1999.
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c13-9-2-1-3-10(6-9)18-11(15-16-17-18)7-14-12(19)8-4-5-8/h1-3,6,8H,4-5,7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRUJRZCQZSOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2516530.png)
![N-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2516532.png)
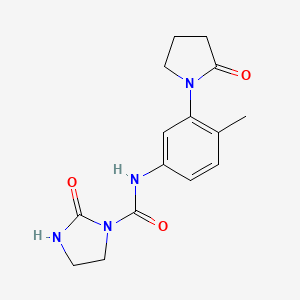
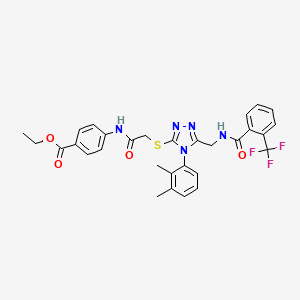
![3-Hydroxy-3a-methylhexahydropyrrolo[1,2-b]isothiazole 1,1-dioxide](/img/structure/B2516535.png)
![8-(ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2516537.png)
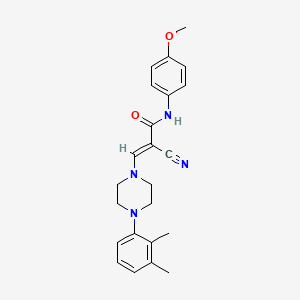
![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol](/img/structure/B2516541.png)
![Tert-butyl 7-(6-bromopyridine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2516542.png)
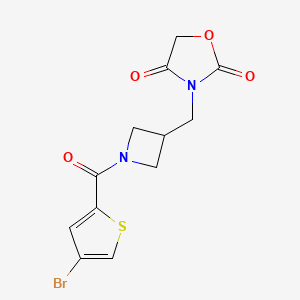

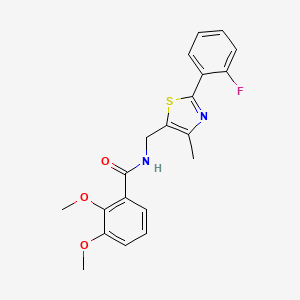
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2516550.png)
